molecular formula C11H12F2OS B14050737 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14050737
M. Wt: 230.28 g/mol
InChI Key: JHSFBBUIUITGIA-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes difluoromethyl and methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one typically involves the introduction of the difluoromethyl and methylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of halogen atoms to the phenyl ring.

    Thioether Formation: Reaction of halogenated intermediates with thiols to form methylthio groups.

    Difluoromethylation: Introduction of difluoromethyl groups using reagents like difluoromethyl halides.

    Ketone Formation: Addition of a propan-1-one group through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of functional groups on the phenyl ring.

    Addition: Addition reactions involving the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Addition Reagents: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, nucleophilic substitution products.

    Addition Products: Alcohols, secondary alcohols.

Scientific Research Applications

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propan-1-one moiety can participate in nucleophilic addition and other reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one
  • 1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one
  • 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can significantly impact its chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[3-(difluoromethyl)-5-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-10(14)7-4-8(11(12)13)6-9(5-7)15-2/h4-6,11H,3H2,1-2H3

InChI Key

JHSFBBUIUITGIA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C(F)F)SC

Origin of Product

United States

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